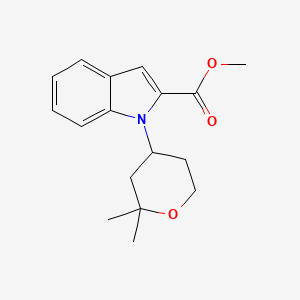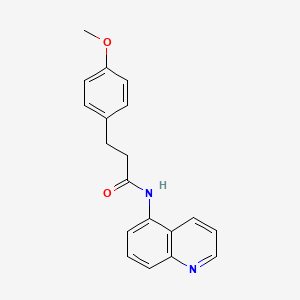
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide is an organic compound that features a methoxyphenyl group and a quinoline moiety connected via a propanamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and quinoline-5-carboxylic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Amidation: The intermediate is then subjected to amidation with quinoline-5-carboxylic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(quinolin-5-yl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study its effects on cellular pathways and gene expression.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Industry: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cancer progression.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-hydroxyphenyl)-N-(quinolin-5-yl)propanamide
- 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamine
- 3-(4-methoxyphenyl)-N-(quinolin-5-yl)butanamide
Uniqueness
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further functionalization, while the quinoline moiety offers potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
851872-97-4 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-10-7-14(8-11-15)9-12-19(22)21-18-6-2-5-17-16(18)4-3-13-20-17/h2-8,10-11,13H,9,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
KCTPKSDJBCLOJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


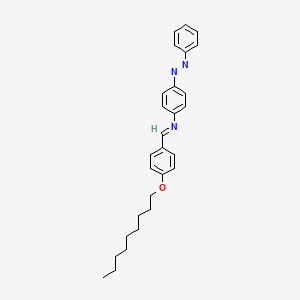
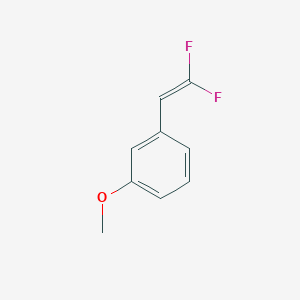
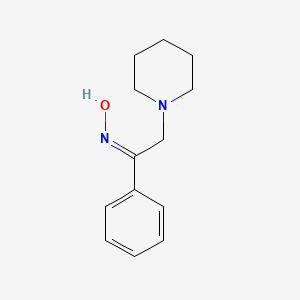

![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
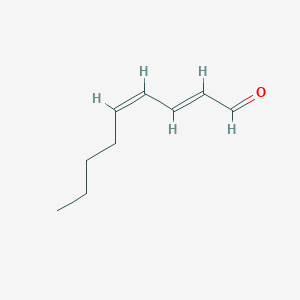
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
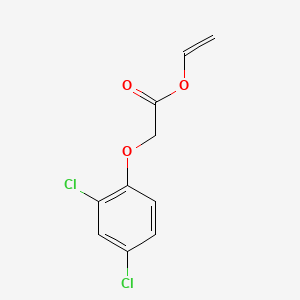
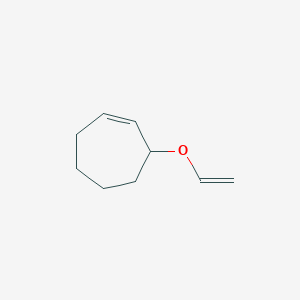
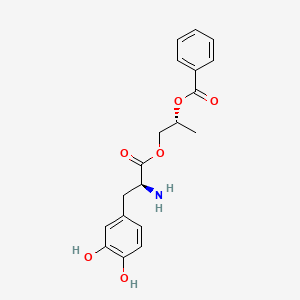
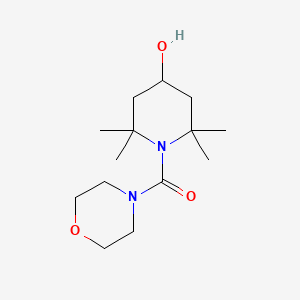
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
